11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
Properties
IUPAC Name |
7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c1-9(2)6-7-18-15(19)13-11-5-4-10(3)8-12(11)21-14(13)17-16(18)20/h9-10H,4-8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYUFDKNQOJCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are documented in various chemical databases and peer-reviewed papers .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and elucidating the pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Pharmacological and Physicochemical Properties
- Electronic Effects : Sulfanyl vs. sulfanylidene groups (e.g., in ) influence electron density, affecting interactions with enzymatic targets.
- Solubility : Methoxy and hydroxy substituents (as in ) enhance aqueous solubility but may reduce membrane permeability.
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:
- Bioactivity Potential: Sulfur-containing heterocycles are often associated with antimicrobial or kinase inhibitory activity.
- Crystallographic Validation : Tools like SHELX are critical for confirming the stereochemistry of such complex molecules, aiding in structure-activity relationship (SAR) studies.
Biological Activity
The compound 11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with notable biological activities. This article provides a comprehensive analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃N₃S₂O, with a molecular weight of approximately 393.53 g/mol. The structure features multiple functional groups that contribute to its biological properties.
Structural Representation
Chemical Structure
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Somatostatin Receptor Agonism : The compound has been studied for its interaction with somatostatin receptors, particularly SST4, which is implicated in numerous physiological processes including hormone regulation and neuroprotection .
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Neuroprotective Effects : The ability to modulate neurotransmitter systems positions this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's .
Table 1: Biological Activity Summary
Detailed Research Findings
- Somatostatin Receptor Binding :
- Anticancer Screening :
- Neuroprotective Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicity is crucial for therapeutic applications:
- Absorption and Distribution : The compound demonstrates favorable absorption characteristics with good bioavailability.
- Metabolism : Initial studies suggest hepatic metabolism, but further research is needed to elucidate specific metabolic pathways.
- Toxicological Profile : Toxicity studies indicate a low risk of adverse effects at therapeutic doses, although long-term studies are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
